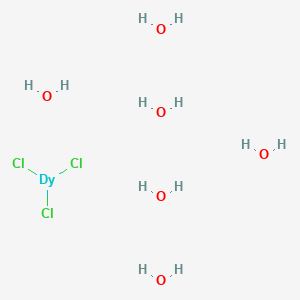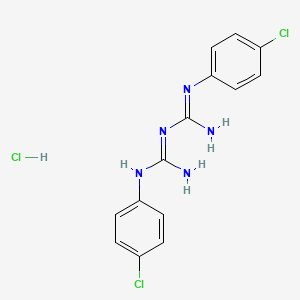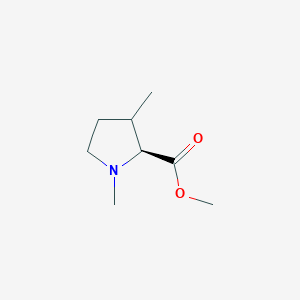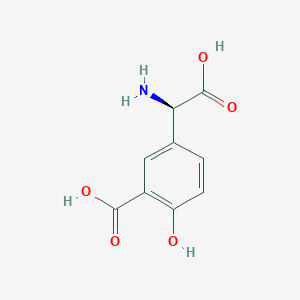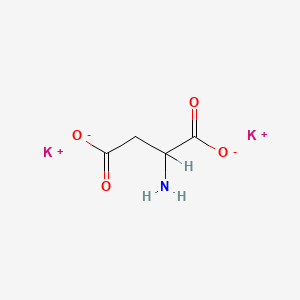
Dipotassium 2-aminobutanedioate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to dipotassium 2-aminobutanedioate involves polycondensation reactions, as seen in the synthesis of unsaturated polyesters from dipotassium salts of various acids and dibromobutane, leading to copolymers containing different ester units (Sepulchre & Sepulchre, 1997). Similarly, the synthesis of highly functionalized 3-nitrothiophenes from dipotassium 2-nitro-1,1-ethylyenedithiolate and alpha-chloromethyl ketones highlights the compound's role in facilitating complex organic reactions (Rao & Vasantham, 2009).
Molecular Structure Analysis
Dipotassium 2-aminobutanedioate's structure and its derivatives have been characterized through various techniques. For instance, the crystal structure of dipotassium hydrogen citrate, a related compound, has been determined, showing ionization at specific carboxyl groups and illustrating the compound's coordination environment (Zacharias & Glusker, 1993).
Chemical Reactions and Properties
The compound's reactivity is highlighted in the synthesis of unsaturated polyesters, where polycondensation reactions are key. The reactions involve decarboxylation and lead to the formation of various ester units, indicating the compound's ability to undergo complex chemical transformations (Sepulchre & Sepulchre, 1997).
Wissenschaftliche Forschungsanwendungen
Summary of the Application
This study investigates the potential benefits of applying a combination of skincare ingredients, namely allantoin, bisabolol, D- panthenol and dipotassium glycyrrhizinate (AB5D), in the modulation of inflammatory factors associated with erythema .
Methods of Application or Experimental Procedures
Human epidermal keratinocytes were exposed to UVB and subsequently treated with AB5D. Transcriptomics profiling was performed to analyze the dose–response effect of AB5D treatment on keratinocytes .
Results or Outcomes
The application of AB5D to UVB-exposed keratinocytes downregulated gene sets associated with inflammatory responses, highlighting the anti-inflammatory properties of AB5D. Specifically, AB5D effectively reduced the production of PGE2, leading to the downregulation of inflammatory cytokines .
2. Inhibition of Catalase
Summary of the Application
This study investigates the inhibition of catalase by dipotassium trioxohydroxytetrafluorotriborate K2[B3O3F4OH], a compound related to Dipotassium 2-aminobutanedioate .
Methods of Application or Experimental Procedures
The catalase-mediated conversion of hydrogen peroxide, in the presence and absence of K2[B3O3F4OH] was studied. The kinetics conformed to the Michaelis–Menten model .
Results or Outcomes
In the absence of inhibitor, catalase operates the best at conditions around pH 7.1 and in the presence of K2[B3O3F4OH] the optimum is around pH 6.2 .
Eigenschaften
IUPAC Name |
dipotassium;2-aminobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.2K/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKALZAKZWHFNIC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5K2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941993 | |
| Record name | Dipotassium 2-aminobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium 2-aminobutanedioate | |
CAS RN |
2001-89-0, 14434-35-6 | |
| Record name | Dipotassium 2-aminobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-aspartic acid, potassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


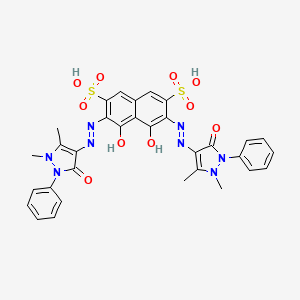

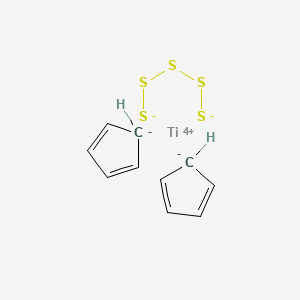
![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)

